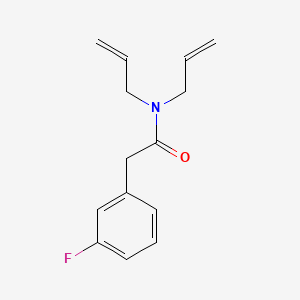

N,N-diallyl-2-(3-fluorophenyl)acetamide

Description

N,N-Diallyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by a 3-fluorophenyl group attached to the α-carbon of the acetamide backbone and two allyl groups substituted on the nitrogen atom. The diallyl substituents contribute steric bulk and may enhance lipophilicity, which could impact solubility and bioavailability.

Properties

Molecular Formula |

C14H16FNO |

|---|---|

Molecular Weight |

233.286 |

IUPAC Name |

2-(3-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide |

InChI |

InChI=1S/C14H16FNO/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h3-7,10H,1-2,8-9,11H2 |

InChI Key |

YSFONYZCJWYMAR-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-diallyl-2-(3-fluorophenyl)acetamide and selected analogs:

Key Comparisons :

Electronic Effects :

- The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger nitro group in N-(3-nitrophenyl)acetamide . This difference may influence reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.

- Flutolanil’s trifluoromethyl group provides enhanced metabolic stability and lipophilicity, a feature absent in the target compound .

N-(3-Fluorophenyl)-2-(methylamino)acetamide·HCl benefits from salt formation, improving aqueous solubility compared to the neutral, lipophilic diallyl derivative .

Crystallographic Behavior :

- N-(3,4-Difluorophenyl)-2,2-diphenylacetamide exhibits intramolecular hydrogen bonding (S(6) motif) and intermolecular N–H···O interactions, which stabilize its crystal lattice . Similar analyses for the target compound are unavailable but could predict analogous packing patterns.

Biological and Industrial Relevance :

- Alachlor and flutolanil demonstrate the agrochemical utility of chloro- and benzamide-substituted acetamides, whereas the target compound’s diallyl groups may favor applications in drug discovery or polymer chemistry .

Hypothetical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.